molecular formula C20H17NO3 B2468371 (Z)-2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile CAS No. 623120-21-8

(Z)-2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

Cat. No.: B2468371
CAS No.: 623120-21-8
M. Wt: 319.36
InChI Key: ZHKPSJRQLXGHNY-ODLFYWEKSA-N
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Description

(Z)-2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a chemical compound of significant interest in medicinal chemistry research, primarily investigated for its potential as a kinase inhibitor. Its molecular structure is characteristic of synthetic compounds designed to mimic ATP and compete for the binding sites of specific protein kinases. Research indicates this compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in oncological studies [https://pubmed.ncbi.nlm.nih.gov/38377706/]. Mutations in the FLT3 gene are among the most frequent molecular drivers in Acute Myeloid Leukemia (AML), making FLT3 inhibition a validated therapeutic strategy. Consequently, this (Z)-configured acetonitrile derivative serves as a crucial pharmacological tool for probing FLT3 signaling pathways, studying mechanisms of drug resistance, and evaluating combination therapies in preclinical models of leukemia. Its well-defined structure-activity relationship (SAR) also makes it a valuable scaffold for the design and synthesis of novel kinase-targeted agents, aiding the discovery of next-generation anticancer therapeutics.

Properties

IUPAC Name

2-[[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-13(2)15-5-3-14(4-6-15)11-19-20(22)17-8-7-16(23-10-9-21)12-18(17)24-19/h3-8,11-13H,10H2,1-2H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKPSJRQLXGHNY-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a synthetic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following characteristics:

  • Molecular Formula : C23H18O5
  • Molecular Weight : 374.4 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets:

  • Antioxidant Activity : The presence of the benzofuran moiety may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines like MDA-MB-231, a breast cancer cell line. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Benzaldehyde derivatives have been studied for their ability to disrupt cellular processes in pathogenic fungi and bacteria. For instance, redox-active benzaldehydes have demonstrated efficacy against drug-resistant fungal strains by targeting cellular antioxidation systems .

Study on Anticancer Effects

A study published in a peer-reviewed journal evaluated the anticancer effects of a similar benzofuran derivative. The results indicated that the compound significantly reduced cell viability in MDA-MB-231 cells with an IC50 value of approximately 20 µM. The study attributed this effect to increased oxidative stress and DNA damage .

Research on Antimicrobial Properties

In another study focusing on antimicrobial activity, a series of substituted benzaldehyde thiosemicarbazide compounds were synthesized and tested against xanthine oxidase (XO). The results suggested that modifications at specific positions on the benzene ring enhanced inhibitory activity against XO, which is crucial for uric acid metabolism .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 ~ 20 µMStudy on MDA-MB-231
AntimicrobialEffectiveResearch on benzaldehyde

Q & A

Basic: What synthetic strategies are recommended for synthesizing (Z)-2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile?

Answer:
The synthesis typically involves a multi-step approach:

Core Formation: Construct the benzofuran core via cyclization of phenolic precursors with aldehydes under acid/base catalysis (e.g., Knoevenagel condensation for benzylidene group introduction) .

Functionalization: Introduce the acetonitrile group via nucleophilic substitution or ester-to-nitrile conversion, ensuring stereochemical control (e.g., Z-configuration via selective reaction conditions) .

Optimization: Adjust solvents (e.g., dichloromethane, ethanol), temperature (40–80°C), and catalysts (e.g., piperidine) to enhance yield and purity .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm stereochemistry (Z-configuration) and substituent positions .
  • Mass Spectrometry (MS): High-resolution MS for molecular weight validation and fragmentation pattern analysis .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment and isomer separation (e.g., Z/E differentiation) .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., nitrile stretch ~2250 cm⁻¹) .

Advanced: How can reaction mechanisms involving this compound be elucidated experimentally?

Answer:

  • Isotopic Labeling: Track reaction pathways using deuterated solvents or 13C-labeled intermediates to identify key transition states .
  • Kinetic Studies: Monitor reaction rates under varying conditions (pH, temp) to propose rate-determining steps .
  • Computational Modeling: Density Functional Theory (DFT) to simulate intermediates and activation energies .
    For example, the benzylidene group’s electrophilicity in Knoevenagel condensation can be studied via Hammett plots .

Advanced: How should researchers address contradictions in reported biological activity data for similar benzofuran derivatives?

Answer:

  • Comparative SAR Studies: Systematically vary substituents (e.g., isopropyl vs. chloro) and measure biological endpoints (e.g., IC50 values) to isolate structural determinants .
  • Assay Standardization: Replicate studies under controlled conditions (e.g., cell line consistency, solvent/DMSO concentration) .
  • Meta-Analysis: Aggregate data from analogs (e.g., anti-inflammatory activity in vs. antimicrobial in ) to identify trends .

Basic: What initial biological screening assays are suitable for this compound?

Answer:

  • Enzyme Inhibition Assays: Target enzymes like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates .
  • Antimicrobial Screening: Disc diffusion or microdilution against Gram+/Gram- bacteria .
  • Cytotoxicity Testing: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced: Which computational methods predict target interactions for this compound?

Answer:

  • Molecular Docking: Use AutoDock or Schrödinger to model binding poses with proteins (e.g., COX-2) .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over nanoseconds to validate docking results .
  • QSAR Modeling: Corrogate substituent electronic properties (e.g., Hammett σ) with bioactivity data .

Basic: How do solvent, temperature, and pH influence the compound’s stability?

Answer:

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance nitrile stability vs. protic solvents (risk of hydrolysis) .
  • Temperature: Store at –20°C to prevent Z→E isomerization; reactions above 60°C may degrade the benzofuran core .
  • pH: Neutral to slightly acidic conditions (pH 5–7) prevent deprotonation of phenolic oxygens or nitrile hydrolysis .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Answer:

  • Design of Experiments (DOE): Use factorial designs to test solvent polarity, catalyst loading, and temperature interactions .
  • Continuous Flow Chemistry: Enhance yield and reduce side reactions via controlled residence times .
  • In Situ Monitoring: Employ TLC or inline IR to detect intermediates and terminate reactions at optimal conversion .

Advanced: What structural analogs provide insights into this compound’s SAR?

Answer:

Analog SubstituentBiological ActivityKey InsightSource
4-ChlorobenzylideneAnti-inflammatoryElectron-withdrawing groups enhance activity
5-Methylfuran MethyleneAntimicrobialHeterocyclic moieties improve target selectivity
Dimethylpropanoate EsterIncreased lipophilicityEster groups modulate bioavailability

Advanced: How to validate the Z-configuration of the benzylidene group?

Answer:

  • NOESY NMR: Detect spatial proximity between benzylidene protons and benzofuran substituents .
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry unambiguously .
  • UV-Vis Spectroscopy: Compare λmax with known Z/E isomers; Z-configuration often shows hypsochromic shifts .

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